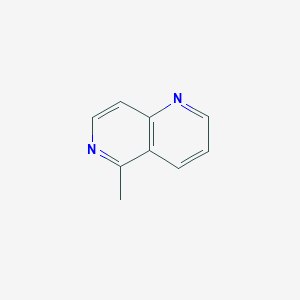

5-Methyl-1,6-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-8-3-2-5-11-9(8)4-6-10-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKALJIDUBQLBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80492242 | |

| Record name | 5-Methyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80492242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61542-09-4 | |

| Record name | 5-Methyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80492242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 1,6 Naphthyridine and Its Derivatives

Classical Heterocyclic Synthesis Approaches for Naphthyridines

Traditional methods for constructing the 1,6-naphthyridine (B1220473) core have historically relied on well-established heterocyclic chemistry principles. These foundational routes, while effective, often necessitate harsh reaction conditions.

Cyclocondensation Reactions Employed for 1,6-Naphthyridine Ring Formation (e.g., Friedländer Reaction Variants)

The Friedländer annulation is a prominent method for synthesizing quinolines and their aza-analogs, including naphthyridines. This reaction typically involves the condensation of an o-aminobenzaldehyde or a related ketone with a compound containing a reactive methylene (B1212753) group. The reaction proceeds via a condensation followed by a cyclodehydration to form the new heterocyclic ring.

Manganese dioxide-catalyzed dehydrogenative Friedländer annulation has been utilized for the synthesis of tetrahydrobenzo[b]naphthyridines. This approach involves the reaction of aminobenzyl alcohols with other components under heating. Furthermore, a p-TsOH-promoted cascade reaction involving an intramolecular aza-Michael addition followed by a Friedländer condensation of 2′-aminochalcones has been developed for the synthesis of dihydrodibenzo[b,h]naphthyridines.

Recent advancements have focused on developing more environmentally benign conditions. For instance, the gram-scale synthesis of 1,8-naphthyridines has been achieved in water using choline (B1196258) hydroxide (B78521) as a catalyst, representing a greener alternative to traditional methods that often require harsh conditions and organic solvents.

Table 1: Examples of Friedländer-type Reactions for Naphthyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 2-Amino-5-chloro-benzhydrol, benzyl (B1604629) alcohols | MnO₂, KOtBu, 100 °C | (E)-1,2,3,4-Tetrahydrobenzo[b]naphthyridines | |

| 2′-Aminochalcones | p-TsOH, SDS/H₂O | (E)-6-Phenyl-7-styryl-5,6-dihydrodibenzo[b,h]naphthyridines | |

| 2-Aminonicotinaldehyde, acetone | Choline hydroxide, H₂O, 50 °C | 2-Methyl-1,8-naphthyridine |

Skraup and Related Methodologies for Naphthyridine Synthesis

The Skraup synthesis is a classic method for preparing quinolines, which can be adapted for naphthyridine synthesis. The reaction involves heating an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. The mechanism entails the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and finally oxidation to the aromatic naphthyridine.

Historically, the application of the Skraup reaction to 4-aminopyridine (B3432731) for the synthesis of 1,6-naphthyridine was considered unsuccessful. However, refinements to the reaction conditions, such as using a "sulfo-mix" (a mixture of nitrobenzenesulfonic acids in sulfuric acid), have enabled the synthesis of 1,6-naphthyridine from 4-aminopyridine in moderate yields (around 40%). Improved syntheses of 1,6-naphthyridine have also been achieved by reacting 4-aminopyridine with glycerol in the presence of ferrous sulfate (B86663) and boric acid. Despite these improvements, the Skraup reaction can be notoriously vigorous and sometimes violent.

Table 2: Key Features of the Skraup Synthesis for 1,6-Naphthyridine

| Starting Material | Reagents | Typical Yield | Key Challenge | Reference |

| 4-Aminopyridine | Glycerol, H₂SO₄, Oxidizing agent | 40-60% | Often a violent, runaway reaction | |

| 4-Aminopyridine-N-oxide | Glycerol, H₂SO₄, Oxidizing agent | Modest | Requires subsequent reduction step |

Challenges and Limitations of Traditional Synthetic Routes for Methyl-Substituted Naphthyridines

Traditional synthetic routes to naphthyridines, including methyl-substituted derivatives, often face several challenges. These methods can require harsh reaction conditions, such as high temperatures and strong acids, which can limit functional group tolerance and lead to low yields. For instance, the original Skraup syntheses were often violent and difficult to control.

Modern Catalytic Strategies for 5-Methyl-1,6-naphthyridine Synthesis

To overcome the limitations of classical methods, modern organic synthesis has turned to catalytic strategies, which often offer milder reaction conditions, higher efficiency, and greater selectivity.

Transition-Metal Catalyzed Annulation Reactions for Naphthyridines (e.g., Palladium-catalyzed C-C/C-N couplings)

Transition-metal catalysis, particularly with palladium, has become a powerful tool for the synthesis of heterocyclic compounds, including naphthyridines. These methods often involve the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, have been employed for the functionalization of pre-formed naphthyridine rings. For instance, a rapid method for diversifying the 1,6-naphthyridine scaffold involves the preparation of 1,6-naphthyridine-5,7-ditriflates, which can then undergo regioselective palladium-catalyzed substitutions to introduce various functional groups. The synthesis of 2-phenylbenzo[b]naphthyridines has been achieved through a copper-free Sonogashira coupling followed by spontaneous cyclization. Iron-catalyzed annulation reactions have also been developed for the synthesis of dibenzo[b,h]naphthyridin-6(5H)-one derivatives.

An asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold was developed featuring a Heck-type vinylation of a chloropyridine and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps.

Table 3: Examples of Transition-Metal Catalyzed Reactions in Naphthyridine Synthesis

| Catalyst System | Reaction Type | Product | Reference |

| Palladium(II) acetate | Suzuki Coupling | 4,8-Disubstituted-1,5-naphthyridines | |

| Palladium(II) chloride | Buchwald-Hartwig Amination | 2-Amino-1,5-naphthyridines | |

| Ruthenium complex | Asymmetric Transfer Hydrogenation | Chiral 5,6,7,8-Tetrahydro-1,6-naphthyridine | |

| Iron(III) chloride | Annulation | 5-Methyl-7-phenyldibenzo[b,h]naphthyridin-6(5H)-one |

Organocatalytic and Photoredox Catalysis in Naphthyridine Synthesis

In recent years, organocatalysis and photoredox catalysis have emerged as powerful and sustainable alternatives to metal-based catalysis in organic synthesis. Organocatalysis utilizes small organic molecules to catalyze reactions, offering benefits such as reduced toxicity and enhanced stability compared to metal catalysts. Thiourea-based organocatalysts, for example, have been employed in multi-component reactions to synthesize complex heterocyclic systems.

Visible-light photoredox catalysis has also been applied to the synthesis of quinolines and naphthyridines. This approach uses light to initiate catalytic cycles, often under mild, ambient conditions. For instance, manganese-based photocatalysts have been used for the synthesis of quinolines under

Microwave-Assisted and Green Chemistry Approaches in Naphthyridine Synthesis

The principles of green chemistry and the application of microwave technology have significantly impacted the synthesis of naphthyridine derivatives, offering pathways that are efficient, environmentally benign, and often result in higher yields in shorter reaction times compared to conventional heating methods. derpharmachemica.comrroij.commdpi.com Microwave-assisted organic synthesis (MAOS) utilizes the ability of certain molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating. derpharmachemica.comunivpancasila.ac.id This technique, often termed 'e-chemistry' for being economical, effective, easy, and eco-friendly, minimizes the use of hazardous solvents and can sometimes be performed under solvent-free conditions. tsijournals.com

Green chemistry approaches extend beyond just the use of microwave irradiation. A significant advancement is the use of water as a green solvent. bohrium.comnih.gov For instance, a catalyst-free, three-component domino reaction of 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-dione has been successfully carried out in water under microwave irradiation to produce indeno[1,2-b] derpharmachemica.comunivpancasila.ac.idnaphthyridine derivatives. bohrium.com This method is notable for its short reaction times (20–30 minutes), high yields (62–86%), and simple work-up without the need for column chromatography. bohrium.com Similarly, the Friedlander condensation to produce 1,8-naphthyridines has been revisited for gram-scale synthesis in water, using the metal-free and non-toxic catalyst choline hydroxide. nih.gov

Catalyst-free protocols represent another pillar of green naphthyridine synthesis. rsc.org The synthesis of functionalized derpharmachemica.compsu.edunaphthyridine derivatives has been achieved through a three-component domino reaction in ethanol (B145695) without a catalyst, highlighting practical simplicity and high regio- and stereoselectivity. rsc.org Other green approaches include the use of reusable catalysts and ultrasound irradiation, which, like microwave heating, can enhance reaction rates and yields. researchgate.netresearchgate.net

| Naphthyridine Type | Reactants | Conditions | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Indeno[1,2-b] derpharmachemica.comunivpancasila.ac.idnaphthyridine derivatives | 4-Aminopyridin-2(1H)-ones, Aldehydes, 1H-indene-1,3(2H)-dione | Water, Microwave, Catalyst-free, 80 °C | Green solvent, catalyst-free, short reaction time (20-30 min) | 62-86% | bohrium.com |

| Pyrimido[4,5-b] derpharmachemica.comunivpancasila.ac.idnaphthyridin-4(3H)-ones | 6-Amino-2-methylthiopyrimidin-4(3H)-one, (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones | Microwave, Catalyst-free | Rapid, efficient synthesis of compounds with antitumor activity | Not specified | nih.gov |

| Benzo[g]benzo[b] derpharmachemica.compsu.edunaphthyridine derivatives | 2-Chloroquinoline-3-carbaldehydes, 1-Tetralone, Ammonium acetate | DMF, NaH, Microwave (240W) | One-pot, three-component reaction, rapid (10-12 min) | ~80% | jchps.com |

| 4-Methyl-2,6-naphthyridine derivatives | 2-(4-Cyano-3-pyridyl)propionitrile | Multi-step sequence with final oxidation under microwave irradiation | Environmentally benign, excellent yields, high purity | Excellent | rroij.com |

| Pyrimido[4,5-b] derpharmachemica.comunivpancasila.ac.idnaphthyridine derivatives | 3,5-Dibenzylidenepiperidin-4-one, Various enamine-likes | Glycol, Microwave | Short synthetic route, operational simplicity | Not specified | acs.org |

Regioselective and Stereoselective Synthesis of this compound Analogs

Controlling the precise three-dimensional arrangement (stereoselectivity) and the site of chemical reaction (regioselectivity) are paramount in modern drug discovery to optimize interactions with biological targets.

The regioselective synthesis of naphthyridines, particularly in reactions involving hydrogenation or functionalization of the two distinct pyridine (B92270) rings, is a significant challenge. The choice of catalyst and reaction conditions can provide orthogonal control over which ring is modified. acs.org

A notable example is the switchable and ring-selective hydrogenation of derpharmachemica.comunivpancasila.ac.id- and derpharmachemica.comnih.gov-naphthyridines. acs.org Using a homogeneous ruthenium precatalyst, [Ru(p-cymene)I₂]₂, hydrogenation selectively occurs on the more electron-deficient ring. acs.org Conversely, employing a heterogeneous palladium catalyst directs the hydrogenation to the other ring, a selectivity attributed to a combination of steric and electronic effects. acs.org These protocols allow for the predictable and selective reduction of one ring over the other, providing access to either 1,2,3,4- or 5,6,7,8-tetrahydronaphthyridine products from the same starting material. acs.org

Direct metalation is another powerful tool for regioselective functionalization. For instance, readily available 4-bromobenzo[c] nih.govrsc.orgnaphthyridine undergoes regioselective direct ring metalation at the C-5 position using TMPMgCl∙LiCl. beilstein-journals.org Quenching this metalated intermediate with various electrophiles provides a direct route to a range of 5-substituted products, which are valuable building blocks for more complex molecules. beilstein-journals.org The regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on multi-halogenated naphthyridines can also be predicted by analyzing the electrostatic potential (ESP) charges of the atoms in the heterocyclic ring. mdpi.com

| Substrate Type | Reaction | Catalyst/Reagent | Selective Position/Ring | Rationale for Selectivity | Reference |

|---|---|---|---|---|---|

| derpharmachemica.comunivpancasila.ac.id-Naphthyridines | Hydrogenation | [Ru(p-cymene)I₂]₂ | 1,2,3,4-Tetrahydro (electron-deficient ring) | Electronic control | acs.org |

| derpharmachemica.comunivpancasila.ac.id-Naphthyridines | Hydrogenation | Palladium on Carbon (Pd/C) | 5,6,7,8-Tetrahydro (less hindered ring) | Steric and electronic effects | acs.org |

| 4-Bromobenzo[c] nih.govrsc.orgnaphthyridine | Direct Metalation | TMPMgCl∙LiCl | C-5 | Directed metalation | beilstein-journals.org |

| Benzo[h] derpharmachemica.comunivpancasila.ac.idnaphthyridines | Alkyne Cyclization | DBU | Regioselective ring formation | Base-catalyzed cyclization pathway | metu.edu.tr |

The synthesis of single-enantiomer chiral naphthyridines is crucial, as different enantiomers of a drug can have vastly different pharmacological effects. Significant progress has been made in developing asymmetric methods to achieve high enantioselectivity.

One successful strategy is the asymmetric reduction of a prochiral dihydronaphthyridine intermediate. A highly efficient asymmetric synthesis of a potent RORγt inverse agonist, TAK-828F, which features a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine core, was achieved using a ruthenium-catalyzed enantioselective transfer hydrogenation as the key step. nih.gov This method established the crucial stereocenter with high fidelity and was suitable for large-scale manufacturing. nih.gov Transition metal-catalyzed asymmetric hydrogenation, particularly with ruthenium catalysts, has become a robust method for producing chiral 1,2,3,4-tetrahydronaphthyridine rings in excellent yields and enantioselectivities. acs.org

Another fascinating area is the synthesis of compounds with axial chirality, which arises from hindered rotation about a single bond. An atropdiastereoselective synthesis of a potent NK₁ antagonist was developed, where the desired atropisomer was obtained in high diastereomeric excess (ca. 98:2) through the cyclization of a chiral intermediate. psu.edursc.org The presence of a chiral methyl group on the diazocino ring induced the desired axial chirality in the 1,7-naphthyridine (B1217170) core during the ring-closing step. psu.edu

| Target Scaffold | Key Reaction | Catalyst/Method | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| 5,6,7,8-Tetrahydro-1,6-naphthyridine | Enantioselective transfer hydrogenation | Ruthenium catalyst | High enantiomeric excess (ee) | nih.gov |

| Axially chiral 1,7-naphthyridine-6-carboxamide | Atropdiastereoselective cyclization | Asymmetric induction from a chiral methyl group | >99% diastereomeric excess (de) after recrystallization | psu.edursc.org |

| Chiral 1,2,3,4-tetrahydronaphthyridines | Asymmetric hydrogenation | Ruthenium catalyst | Excellent yields and enantioselectivities | acs.org |

| 1,6-Naphthyridine with quaternary carbon | Intramolecular aldol (B89426) reaction | Acid-catalyzed (10% aq. HCl) | High diastereoselectivity (>20:1) | mdpi.com |

Derivatization and Functionalization Strategies of this compound Scaffold

The ability to introduce a wide array of functional groups onto the this compound core is essential for tuning its properties and exploring structure-activity relationships. Functionalization can be directed at the methyl group or at various positions on the naphthyridine rings.

The methyl group at the C5 position serves as a handle for further synthetic transformations. For example, the methyl group on a related benzo[c] nih.govrsc.orgnaphthyridine system has been oxidized to an aldehyde. beilstein-journals.org This formyl group can then undergo a variety of subsequent modifications, opening up a pathway to diverse derivatives. beilstein-journals.org

Another common strategy is halogenation. Treatment of a methyl-substituted 1,5-naphthyridine (B1222797) with N-bromosuccinimide (NBS) affords the corresponding bromomethyl derivative. nih.gov This brominated intermediate is a versatile building block, readily undergoing nucleophilic substitution reactions to introduce new functional groups. nih.gov

The pyridine rings of the naphthyridine system can be functionalized through various methods, often starting with halogenated or activated precursors. Hydroxy-naphthyridines or naphthyridinones can be converted into the corresponding chloro derivatives using reagents like phosphorus oxychloride. nih.gov These chloro-naphthyridines are excellent substrates for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. beilstein-journals.org

A powerful strategy involves the use of triflate (OTf) groups, which are excellent leaving groups. For example, a 5-amino-7-triflyl-1,6-naphthyridine intermediate has been shown to be a versatile building block. acs.org It smoothly participates in a wide range of C-C bond-forming reactions, including Suzuki and Negishi cross-couplings and cyanation. acs.org It also undergoes C-heteroatom bond formation, such as Buchwald-Hartwig amination, phosphinylation, and etherification, demonstrating the broad utility of this approach for creating diverse libraries of 1,6-naphthyridine derivatives. acs.org

| Position | Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| C7 on 1,6-Naphthyridine | Suzuki Cross-Coupling | Pd catalyst, Boronic acid | C7-Aryl derivative | acs.org |

| C7 on 1,6-Naphthyridine | Buchwald Amination | Pd catalyst, Amine | C7-Amino derivative | acs.org |

| C7 on 1,6-Naphthyridine | Cyanation | Zn(CN)₂, Pd catalyst | C7-Cyano derivative | acs.org |

| C4 on Benzo[c] nih.govrsc.orgnaphthyridine | Stille Coupling | Pd catalyst, Organostannane | C4-Aryl/Alkyl derivative | beilstein-journals.org |

| C2 on 1,5-Naphthyridine | Chlorination | Phosphorus oxychloride (POCl₃) | 2-Chloro-1,5-naphthyridine | nih.gov |

| Methyl Group on 1,5-Naphthyridine | Bromination | N-Bromosuccinimide (NBS) | Bromomethyl derivative | nih.gov |

| Methyl Group on Benzo[c] nih.govrsc.orgnaphthyridine | Oxidation | Not specified | Aldehyde derivative | beilstein-journals.org |

Multi-component Reactions (MCRs) for Complex Naphthyridine Derivatives

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures from three or more starting materials in a single, one-pot operation. This strategy avoids the need for isolation and purification of intermediate products, thereby saving time, resources, and reducing waste. In the realm of heterocyclic chemistry, MCRs have emerged as a powerful tool for the construction of diverse and complex scaffolds, including derivatives of the 1,6-naphthyridine core. These reactions often proceed through a domino or cascade sequence, where the product of one reaction step serves as the substrate for the next, leading to the rapid assembly of intricate molecular frameworks.

Several MCR strategies have been developed to access a wide array of fused and substituted 1,6-naphthyridine derivatives. These methods highlight the versatility of MCRs in generating molecular diversity from simple and readily available precursors.

One notable example is a three-component domino reaction for the synthesis of indeno[1,2-b] researchgate.netnaphthyridine-1,10(2H)-dione derivatives. This reaction proceeds by reacting 4-aminopyridin-2(1H)-ones, various aldehydes, and 1H-indene-1,3(2H)-dione. acs.orgbohrium.com A model reaction utilized 6-methyl-1-phenyl-4-(phenylamino)pyridin-2(1H)-one, benzaldehyde, and 1H-indene-1,3(2H)-dione. acs.orgbohrium.com This particular MCR can be performed under catalyst-free conditions in water with microwave irradiation, representing a green chemistry approach. acs.orgbohrium.com The reaction demonstrates broad substrate scope, particularly with aromatic aldehydes bearing electron-withdrawing groups. acs.org

Another significant multi-component approach involves the synthesis of fused polycyclic pyrazolo[3,4-b] researchgate.netnaphthyridine derivatives. For instance, the reaction of aromatic aldehydes, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and piperidine-2,4-dione in ionic liquids under a nitrogen atmosphere yields 4-aryl-3-methyl-1-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b] researchgate.netnaphthyridin-5(4H)-one derivatives in high yields. tandfonline.com This method benefits from mild reaction conditions and is environmentally benign. tandfonline.com

Furthermore, highly complex tricyclic systems such as pyridazino[5,4,3-de] researchgate.netnaphthyridine derivatives have been synthesized via MCRs. The reaction of 2-oxo-2-arylhydrazonals, aromatic aldehydes, and malononitrile (B47326) in dioxane with a piperidine (B6355638) catalyst, heated in a Q-tube, affords these derivatives in good yields. mdpi.com Spectroscopic methods and X-ray crystal structure determination have been used to unequivocally establish the structure of these complex products. mdpi.com

The following table summarizes selected examples of multi-component reactions used to synthesize complex 1,6-naphthyridine derivatives, showcasing the variety of reactants and the resulting fused heterocyclic systems.

Table 1: Examples of Multi-component Reactions for Complex 1,6-Naphthyridine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Resulting Derivative |

|---|---|---|---|---|

| 4-Aminopyridin-2(1H)-one | Aldehyde | 1H-Indene-1,3(2H)-dione | Water (Microwave) | Indeno[1,2-b] researchgate.netnaphthyridine-1,10(2H)-dione acs.orgbohrium.com |

| Aromatic Aldehyde | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Piperidine-2,4-dione | Ionic Liquid | 4-Aryl-3-methyl-1-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b] researchgate.netnaphthyridin-5(4H)-one tandfonline.com |

| 2-Oxo-2-arylhydrazonal | Aromatic Aldehyde | Malononitrile | Piperidine/Dioxane | Pyridazino[5,4,3-de] researchgate.netnaphthyridine mdpi.com |

These examples underscore the power of multi-component reactions in the efficient and modular synthesis of structurally diverse and complex 1,6-naphthyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Methyl 1,6 Naphthyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Methyl-1,6-naphthyridine in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Proton and Carbon Assignment

A complete assignment of the ¹H and ¹³C NMR spectra of this compound and its derivatives is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. tandfonline.comtandfonline.com

¹H NMR: The proton signals are initially assigned based on their coupling patterns and chemical shifts, often by comparing them with related heterocyclic compounds. tandfonline.comtandfonline.com

¹³C NMR: The assignment of carbon signals is accomplished using techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates directly bonded carbon and proton atoms, and the Incredible Natural-Abundance Double-Quantum Transfer Experiment (INEPT). tandfonline.comtandfonline.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. researchgate.netresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbons to which they are directly attached, providing a clear map of C-H bonds. tandfonline.comtandfonline.comresearchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique identifies long-range couplings between protons and carbons over two or three bonds. tandfonline.comtandfonline.comresearchgate.netipb.pt This is particularly useful for assigning quaternary carbons (carbons with no attached protons). For instance, in a related compound, the HMBC experiment unambiguously assigned two quaternary carbons. tandfonline.comtandfonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing valuable information about the molecule's three-dimensional structure and conformation. researchgate.netresearchgate.net

The following table summarizes typical ¹H and ¹³C NMR data for a this compound derivative, although specific shifts can vary with substitution and solvent.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 2 | ~8.5 | ~150 | C4, C8a |

| 3 | ~7.5 | ~120 | C2, C4a |

| 4 | ~8.0 | ~140 | C2, C5 |

| 5-CH₃ | ~2.7 | ~25 | C4, C5, C5a |

| 7 | ~7.8 | ~125 | C5, C8a |

| 8 | ~9.0 | ~155 | C7, C8a |

Analysis of Aromaticity, Tautomerism, and Electronic Effects via Chemical Shifts

The chemical shifts observed in the NMR spectra of this compound provide deep insights into its electronic structure. tandfonline.com The downfield chemical shifts of the aromatic protons and carbons are indicative of the diatropic ring current characteristic of aromatic systems. The precise positions of these signals can be influenced by the electron-donating or electron-withdrawing nature of substituents on the naphthyridine core.

Tautomerism, the migration of a proton, can also be investigated using NMR. For some naphthyridine derivatives, NMR studies in solution and the solid state have been used to determine the predominant tautomeric form. researchgate.net For this compound, while the methyl-substituted form is generally stable, the potential for tautomerism in related hydroxy- or amino-substituted naphthyridines can be assessed by observing changes in chemical shifts and coupling constants under different conditions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for this compound in the solid state, revealing the precise three-dimensional arrangement of its atoms. researchgate.net

Determination of Molecular Conformation, Bond Lengths, and Angles

By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact positions of the atoms are determined. This allows for the precise measurement of bond lengths, bond angles, and torsional angles. For instance, in the crystal structure of a related naphthyridine derivative, the planarity of the fused ring system and the orientation of substituents have been accurately determined. nih.goviucr.org This data is crucial for understanding the molecule's intrinsic geometry and steric properties.

The table below presents hypothetical, yet representative, crystallographic data for a this compound derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~9.0 |

| c (Å) | ~13.0 |

| β (°) | ~95 |

| Volume (ų) | ~860 |

| Z | 4 |

Analysis of Intermolecular Interactions and Supramolecular Assembly in the Solid State (e.g., Hydrogen Bonding, π-π Stacking)

In the crystalline state, molecules of this compound and its derivatives are not isolated but interact with their neighbors to form a well-ordered three-dimensional lattice. X-ray diffraction analysis is instrumental in characterizing these intermolecular interactions. nih.gov

Hydrogen Bonding: In derivatives containing suitable functional groups (e.g., amino or hydroxyl groups), hydrogen bonds can play a significant role in the crystal packing. nih.govresearchgate.net These interactions involve a hydrogen atom being shared between two electronegative atoms, such as nitrogen or oxygen.

π-π Stacking: The planar aromatic rings of the naphthyridine core can interact with each other through π-π stacking. nih.govresearchgate.netacs.org These interactions, where the electron clouds of adjacent rings overlap, are crucial in stabilizing the crystal structure. The centroid-to-centroid distance between stacked rings is a key parameter in quantifying these interactions. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a vital tool for confirming the elemental composition of this compound and studying its fragmentation behavior. acs.orgnih.gov HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of its exact molecular formula. acs.orgnih.gov This is a critical step in verifying the identity of a synthesized compound.

For example, the calculated m/z for the protonated molecular ion [M+H]⁺ of a this compound derivative can be compared to the experimentally found value to confirm its composition. acs.orgnih.gov

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | e.g., 208.1062 | e.g., 208.1081 |

Furthermore, by inducing fragmentation of the molecular ion within the mass spectrometer, a characteristic fragmentation pattern is produced. Analysis of these fragment ions provides valuable structural information, as the way the molecule breaks apart is dictated by its weakest bonds and the stability of the resulting fragments. This data can corroborate the structure determined by NMR and X-ray diffraction.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Vibrational Modes

Detailed experimental or calculated Infrared and Raman spectroscopic data for this compound are not available in the reviewed scientific literature and databases. Therefore, a data table of its specific vibrational frequencies and assignments cannot be provided.

For context, the vibrational spectrum of the parent molecule, 1,6-naphthyridine (B1220473), has been studied. Such a spectrum is characterized by:

Aromatic C-H stretching modes: Typically observed in the 3000-3100 cm⁻¹ region.

C=C and C=N stretching vibrations: These occur in the 1400-1650 cm⁻¹ range and are characteristic of the aromatic rings.

In-plane and out-of-plane C-H bending vibrations: These are found at lower frequencies and are sensitive to the substitution pattern on the rings.

The addition of a methyl group to the 5-position would introduce new vibrational modes, including:

Symmetric and asymmetric C-H stretching of the methyl group: Expected around 2872 cm⁻¹ and 2962 cm⁻¹, respectively.

Symmetric and asymmetric bending (deformation) of the methyl group: Expected around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

These additional vibrations, along with the electronic influence of the methyl group on the naphthyridine ring, would alter the frequencies and intensities of the parent molecule's vibrations. Without specific data, further analysis remains speculative.

UV-Visible Spectroscopy for Electronic Absorption and Transition Analysis

Specific experimental UV-Visible absorption data for this compound, including absorption maxima (λmax) and corresponding electronic transitions, are not available in the public domain literature and spectral databases. Consequently, a data table for this section cannot be compiled.

The electronic spectra of naphthyridine isomers are generally characterized by π → π* transitions. The position and intensity of these absorption bands are influenced by the positions of the nitrogen atoms and the nature of any substituents. The introduction of a methyl group, an electron-donating group, would be expected to cause a small bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,6-naphthyridine due to its effect on the energy levels of the molecular orbitals involved in the electronic transitions. However, without experimental data, the precise absorption wavelengths and the nature of the transitions for this compound cannot be detailed.

Chemical Reactivity and Transformational Chemistry of 5 Methyl 1,6 Naphthyridine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthyridine Core

The dual pyridine (B92270) rings in the 1,6-naphthyridine (B1220473) nucleus render it electron-deficient, which generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack.

Electrophilic Substitution: Electrophilic attack on the 1,6-naphthyridine core is generally disfavored due to the deactivating effect of the two nitrogen atoms. When such reactions do occur, they typically require forcing conditions and proceed at positions less deactivated by the nitrogens. N-oxidation is a more common electrophilic reaction, where the nitrogen atoms themselves are the site of attack.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,6-naphthyridine ring system makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), particularly when a good leaving group (like a halogen) is present. The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitrogen atoms. smolecule.com The presence of a halogen at positions such as C5 or C7 facilitates substitution by various nucleophiles. For instance, a one-pot reaction involving an SNAr step has been developed for the synthesis of benzo[h] nih.govresearchsquare.comnaphthyridin-2(1H)-ones, highlighting the utility of this reaction type on related scaffolds. nih.govresearchgate.net Amines, alkoxides, and sulfur nucleophiles can displace halides on the naphthyridine ring. The regioselectivity is dictated by the position of the leaving group and the electronic landscape of the ring.

Cross-Coupling Chemistry and Metalation Reactions

Modern palladium- and cobalt-catalyzed reactions have become indispensable tools for functionalizing the 5-methyl-1,6-naphthyridine scaffold, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are widely employed to introduce diverse substituents onto the 1,6-naphthyridine core, typically starting from a halogenated precursor.

Suzuki Coupling: This reaction is a powerful method for forming C-C bonds by coupling a halo-naphthyridine with a boronic acid or ester. It has been used to synthesize a variety of substituted naphthyridines. For example, 5-bromo-8-methoxy-1,6-naphthyridine has been successfully subjected to Suzuki coupling to introduce aryl groups. The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂. nih.govresearchgate.net

Heck Reaction: The Heck reaction enables the vinylation of the naphthyridine ring. While specific examples on this compound are sparse, Heck reactions on related chloropyridines have been used as a key step in the synthesis of tetrahydronaphthyridine derivatives. uni-rostock.de This reaction is valuable for introducing alkenyl side chains that can be further manipulated. chim.it

Sonogashira Coupling: This coupling of a halo-naphthyridine with a terminal alkyne is a key method for introducing alkynyl moieties. The resulting C-C triple bond is a versatile functional group for further transformations, such as cyclization reactions to form fused heterocyclic systems. A scaffold related to this compound has been synthesized using a Sonogashira coupling as a pivotal step.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. It has been successfully applied to introduce amino substituents onto the naphthyridine ring system under relatively mild conditions. nih.gov For example, 5-bromo-1,6-naphthyridine (B1625908) can react with piperazine (B1678402) using a palladium(II) acetate/Xantphos catalytic system to yield the aminated product. This method is crucial for synthesizing derivatives with diverse nitrogen-containing functional groups.

Table 1: Examples of Cross-Coupling Reactions on 1,6-Naphthyridine Derivatives

| Reaction Type | Substrate | Reagent | Catalyst/Ligand | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki | 5-Bromo-8-methoxy-1,6-naphthyridine | Arylboronic acid | Pd catalyst | 5-Aryl-8-methoxy-1,6-naphthyridine | |

| Heck | Chloropyridine | Ethylene Gas | PdCl₂(p-Tol)₃P | Vinylpyridine | uni-rostock.de |

| Sonogashira | 2-Chloroquinoline-3-carbonitrile | Terminal Alkyne | Pd/Cu | 2-Alkynylquinoline derivative | |

| Buchwald-Hartwig | 5-Bromo-1,6-naphthyridine | Piperazine | Pd(OAc)₂/Xantphos | 5-Piperazin-1-yl-1,6-naphthyridine |

Direct metalation of the naphthyridine ring offers an alternative route to functionalization that does not require a pre-installed leaving group. The use of strong, sterically hindered bases like lithium or magnesium amides (e.g., TMP, 2,2,6,6-tetramethylpiperidyl) allows for regioselective deprotonation of the naphthyridine core. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce substituents at specific positions. For instance, the regioselective metalation of 4-bromobenzo[c]naphthyridine at the C-5 position using TMPMgCl∙LiCl has been demonstrated. This strategy provides access to a wide range of substituted derivatives that would be difficult to obtain through other methods. Cobalt-catalyzed cross-couplings of chloronaphthyridines with organomagnesium and organozinc reagents have also been shown to be effective for alkylation and arylation.

Oxidation and Reduction Chemistry of the Naphthyridine System and Side Chains

The oxidation state of both the heterocyclic core and its substituents can be readily modified.

The methyl group at the C5 position is susceptible to oxidation. Treatment with oxidizing agents such as potassium permanganate (B83412) can convert the methyl group into a carboxylic acid, yielding 1,6-naphthyridine-5-carboxylic acid. This transformation provides a key handle for further functionalization, such as amide bond formation.

The selective reduction of one of the pyridine rings in the 1,6-naphthyridine system is a significant challenge due to the similar reactivity of the two rings. However, orthogonal procedures have been developed that allow for predictable, ring-selective hydrogenation to the corresponding tetrahydro-naphthyridines. researchsquare.com The choice of catalyst is critical for controlling the regioselectivity.

Ruthenium-catalyzed hydrogenation: A homogeneous ruthenium precatalyst, such as [Ru(p-cymene)I₂]₂, selectively hydrogenates the pyridine ring containing the N1 atom, leading to 1,2,3,4-tetrahydro-1,6-naphthyridines. This selectivity is believed to be primarily controlled by the electronic properties of the rings.

Palladium-catalyzed hydrogenation: In contrast, a heterogeneous palladium catalyst (e.g., Pd on carbon) directs the hydrogenation to the other pyridine ring, yielding 5,6,7,8-tetrahydro-1,6-naphthyridines. researchsquare.com Here, selectivity arises from a combination of steric and electronic effects. An enantioselective ruthenium-catalyzed transfer hydrogenation has also been developed to produce chiral 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) compounds. uni-rostock.de

These selective reduction methods are highly valuable as they provide access to saturated heterocyclic scaffolds with distinct substitution patterns and three-dimensional structures.

Table 2: Catalyst-Controlled Selective Hydrogenation of the 1,6-Naphthyridine Ring

| Catalyst System | Product | Ring Reduced | Selectivity Control | Reference(s) |

|---|---|---|---|---|

| Homogeneous [Ru(p-cymene)I₂]₂ | 1,2,3,4-Tetrahydro-1,6-naphthyridine | Pyridine (N1) | Electronic | |

| Heterogeneous Pd/C | 5,6,7,8-Tetrahydro-1,6-naphthyridine | Pyridine (N6) | Steric & Electronic | researchsquare.com |

| Ru-catalyzed transfer hydrogenation | (R)-5,6,7,8-Tetrahydro-1,6-naphthyridine | Pyridine (N6) | Enantioselective | uni-rostock.de |

Oxidation of the Methyl Group and Heterocyclic Nitrogens

The oxidation of 1,6-naphthyridine and its derivatives can lead to the formation of N-oxides. The oxidation of 1,6-naphthyridine can yield the 6-oxide and the 1,6-dioxide. Subsequent reduction of the 1,6-dioxide can produce the 1-oxide. researchgate.net The reactivity of these N-oxides with reagents like acetic anhydride (B1165640) and phosphoryl chloride has been investigated to determine the structure of the resulting products. researchgate.net

In the broader context of nitrogen-containing heterocyclic compounds, N-oxidation is a significant reaction for creating a variety of fine chemical products. researchgate.net The selective oxidation of the nitrogen atoms within the heterocyclic core is often a desired outcome. researchgate.net Furthermore, studies on other methylated naphthyridine derivatives, such as 6-methylbenzo[b] beilstein-journals.orgresearchgate.netnaphthyridine, have shown that oxidation with peroxy acids can lead to the formation of novel products, including seven-membered 1,4-oxazepine (B8637140) derivatives. nih.gov While specific studies on the direct oxidation of the methyl group of this compound are not detailed in the provided results, the general reactivity of the naphthyridine core suggests that both the heterocyclic nitrogens and the methyl group are potential sites for oxidative transformation.

Cycloaddition Reactions and Pericyclic Processes Involving Naphthyridines

Naphthyridine scaffolds, including the 1,6-naphthyridine core, are valuable building blocks in cycloaddition reactions for the synthesis of complex fused heterocyclic systems. These reactions often proceed through pericyclic mechanisms, which involve a concerted rearrangement of electrons through a cyclic transition state and can be initiated by heat or light without the need for catalysts. ebsco.com

A notable example is the 1,3-dipolar cycloaddition. clockss.org In this type of reaction, a 1,3-dipole, such as a naphthyridinium ylide, reacts with a dipolarophile, like dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form five-membered heterocyclic rings. clockss.org For instance, the N-6 dicyanomethylide of 1,6-naphthyridinium reacts with DMAD to yield two different products, demonstrating the regioselectivity of the cycloaddition at the C-5 or C-7 positions. clockss.org

Another significant class of cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. mdpi.commdpi.com This reaction involves a conjugated diene and a dienophile to create a six-membered ring. ebsco.com In the context of naphthyridine synthesis, Povarov-type reactions, which are aza-Diels-Alder reactions, are employed to construct tetrahydro-1,5-naphthyridine derivatives. mdpi.com Similarly, intramolecular Diels-Alder reactions of appropriately substituted precursors have been used to synthesize fused naphthyridine systems like 5,6-dihydrobenzo[c] beilstein-journals.orgresearchgate.netnaphthyridines. mdpi.com

Furthermore, three-component reactions involving isoquinolines, dialkyl acetylenedicarboxylates, and 5,6-unsubstituted 1,4-dihydropyridines lead to the formation of functionalized isoquinolino[1,2-f] beilstein-journals.orgthieme-connect.comnaphthyridines in good yields. beilstein-journals.orgnih.gov These reactions showcase the versatility of the naphthyridine framework in constructing diverse molecular architectures. A formal [2+2] cycloaddition has also been observed in the reaction between dialkyl acetylenedicarboxylates and 5,6-unsubstituted 1,4-dihydropyridines. beilstein-journals.orgnih.gov

The following table summarizes selected cycloaddition reactions involving naphthyridine derivatives.

| Reaction Type | Reactants | Product(s) | Key Features |

| 1,3-Dipolar Cycloaddition | N-6 dicyanomethylide of beilstein-journals.orgthieme-connect.comnaphthyridinium, Dimethyl acetylenedicarboxylate (DMAD) | Pyrrolo[2,1-f] beilstein-journals.orgthieme-connect.comnaphthyridine derivatives | Formation of five-membered rings; reaction occurs at C-5 or C-7. clockss.org |

| [4+2] Cycloaddition (Povarov) | Imines derived from 3-aminopyridines, Alkenes | Tetrahydro-1,5-naphthyridine derivatives | Aza-Diels-Alder reaction; regio- and stereoselective. mdpi.com |

| Three-Component Reaction | Isoquinolines, Dialkyl acetylenedicarboxylates, 5,6-Unsubstituted 1,4-dihydropyridines | Functionalized isoquinolino[1,2-f] beilstein-journals.orgthieme-connect.comnaphthyridines | High efficiency and diastereoselectivity. beilstein-journals.orgnih.gov |

| Formal [2+2] Cycloaddition | Dialkyl acetylenedicarboxylates, 5,6-Unsubstituted 1,4-dihydropyridines | 2-Azabicyclo[4.2.0]octa-3,7-dienes | Unique cycloaddition pathway. beilstein-journals.orgnih.gov |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms underlying the transformations of this compound and related compounds is crucial for controlling reaction outcomes and designing new synthetic strategies. Mechanistic studies often involve a combination of experimental techniques, such as kinetic experiments and spectroscopic monitoring, and computational methods.

For instance, the formation of pyridazino[5,4,3-de] beilstein-journals.orgthieme-connect.comnaphthyridine derivatives through a multi-component reaction has been investigated, with the proposed mechanism involving a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. thieme-connect.commdpi.com

In the context of cycloaddition reactions, the mechanism can be either pericyclic or stepwise. pku.edu.cn The intramolecular aza-Diels-Alder (IADA) reaction and ene-type cyclizations are two competing pathways that can be controlled by adjusting reaction conditions such as the amount of acid catalyst, solvent, and temperature. pku.edu.cn For example, the reaction of imines derived from 4-(allylamino)pyrimidine-5-carbaldehydes can be selectively directed towards either a pyrimido[4,5-h] beilstein-journals.orgthieme-connect.comnaphthyridine via an IADA pathway or an epiminopyrimido[4,5-b]quinoline through an ene-type cyclization. pku.edu.cn

The formation of pseudobases from N-methylated 1,6-naphthyridinium cations has also been a subject of mechanistic study. Methylation of 1,6-naphthyridine with methyl iodide occurs specifically at the N-6 position. cdnsciencepub.com The resulting cation exists in equilibrium with its pseudobase in aqueous solutions, a process involving nucleophilic attack on the electron-deficient aromatic system. cdnsciencepub.com

The table below outlines the mechanistic aspects of selected reactions involving the 1,6-naphthyridine core.

| Reaction | Proposed Mechanism | Key Intermediates/Steps | Influencing Factors |

| Formation of Pyridazino[5,4,3-de] beilstein-journals.orgthieme-connect.comnaphthyridines | Knoevenagel condensation, Michael addition, cyclization | Not explicitly detailed | Reaction conditions (e.g., pressure, temperature). mdpi.com |

| Intramolecular Aza-Diels-Alder vs. Ene-Type Cyclization | Pericyclic (IADA) or stepwise (ene-type) | Iminium ion intermediates | Acid catalyst amount, solvent, temperature. pku.edu.cn |

| Pseudobase Formation | Nucleophilic addition | N-methyl-1,6-naphthyridinium cation | pH of the solution. cdnsciencepub.com |

Theoretical and Computational Chemistry of 5 Methyl 1,6 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are foundational to modern chemistry, allowing for the detailed examination of a molecule's electronic landscape. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net A key application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms—its most stable three-dimensional structure. researchgate.net This process would yield precise data on the bond lengths, bond angles, and dihedral angles of 5-Methyl-1,6-naphthyridine.

For this specific compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would provide its optimized structure and total electronic energy. researchgate.netrsc.org This information is critical for all further computational analysis.

Table 5.1.1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Length | C5-CH₃ | Data not available |

| N1-C2 | Data not available | |

| N6-C5 | Data not available | |

| Bond Angle | C4-C5-N6 | Data not available |

| C5-N6-C7 | Data not available | |

| Total Energy | B3LYP/6-311G(d,p) | Data not available (in Hartrees) |

| Note: Specific computational data for this compound is not available in the searched literature. This table illustrates the type of data that would be generated from DFT calculations. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rjptonline.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. researchgate.net For this compound, FMO analysis would pinpoint the distribution of these orbitals across the molecule and calculate the energy gap, providing a clear picture of its electronic excitability and reactive tendencies.

Table 5.1.2: Predicted FMO Properties for this compound (Hypothetical Data)

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Note: Specific computational data for this compound is not available in the searched literature. This table illustrates the type of data that would be generated from FMO analysis. |

The Molecular Electrostatic Potential (MEP or EPS) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. dntb.gov.uapublish.csiro.au The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the two nitrogen atoms, identifying them as primary sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge transfer within a molecule. rsc.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stability gained from these interactions. researchgate.net This analysis would reveal hyperconjugative effects and intramolecular charge transfers, offering a deeper understanding of the electronic stabilization of the this compound framework. mdpi.com

Spectroscopic Property Prediction and Validation

A significant advantage of computational chemistry is its ability to predict various types of spectra, which can be used to validate experimental findings or to assign spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. rsc.org These predicted spectra can be compared with experimental data to confirm the structure of synthesized this compound. While experimental NMR data for some naphthyridine derivatives exists, specific computational predictions for this compound are not available. researchgate.netsemanticscholar.org

Table 5.2.1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Hypothetical Data)

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| C2 | Data not available | H2 | Data not available |

| C3 | Data not available | H3 | Data not available |

| C4 | Data not available | H4 | Data not available |

| C5 | Data not available | H7 | Data not available |

| -CH₃ | Data not available | -CH₃ | Data not available |

| Note: Specific computational data for this compound is not available in the searched literature. This table illustrates the type of data that would be generated from NMR calculations. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. DFT calculations can compute the harmonic vibrational frequencies corresponding to these motions. researchgate.net The predicted frequencies and their intensities for both IR and Raman spectra are instrumental in assigning the peaks observed in experimental spectra. For this compound, this analysis would help identify the characteristic stretching and bending modes of the naphthyridine core and the methyl group.

Table 5.2.2: Selected Predicted Vibrational Frequencies for this compound (Hypothetical Data)

| Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment (Vibrational Mode) |

| Data not available | Data not available | C-H stretch (Aromatic) |

| Data not available | Data not available | C-H stretch (Methyl) |

| Data not available | Data not available | C=N/C=C stretch (Ring) |

| Data not available | Data not available | Ring breathing mode |

| Note: Specific computational data for this compound is not available in the searched literature. This table illustrates the type of data that would be generated from vibrational frequency calculations. |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. science.govmit.edu This approach allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed in experimental UV-Vis spectra. science.gov For naphthyridine derivatives, TD-DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) or similar basis set, have shown good agreement with experimental data. researchgate.netmdpi.com

In a study on a novel derivative, 5-methyl-8H-benzo[h]chromeno[2,3-b] researchgate.netmdpi.comnaphthyridine-6(5H),8-dione (MBCND), TD-DFT calculations were performed to assign the observed bands in the electronic absorption spectra measured in both polar (methanol) and non-polar (dioxane) solvents. The theoretical calculations demonstrated a satisfactory correspondence with the experimental transition energies. researchgate.net The B3LYP functional is frequently chosen for such predictions due to its established accuracy in reproducing experimental spectra for organic molecules. mdpi.com

The process typically involves optimizing the ground-state geometry of the molecule using DFT, followed by TD-DFT calculations to obtain the vertical excitation energies. mdpi.com The choice of solvent can be incorporated into the calculations using models like the Polarizable Continuum Model (PCM), which helps to simulate the solvent effects on the electronic transitions. sciencepublishinggroup.com The comparison between the calculated and experimental spectra aids in the assignment of electronic transitions, such as π → π* and n → π* transitions, and provides insights into the molecular orbitals involved. niscpr.res.inresearchgate.net

Table 1: Comparison of Theoretical and Experimental UV-Vis Absorption Data for a Naphthyridine Derivative

| Compound | Solvent | Theoretical λmax (nm) | Experimental λmax (nm) | Error (%) |

| 3-O-methylquercetin | Methanol | 361.77 | 358 | 1.0 |

Data adapted from a study on natural compounds with photoprotective potential, illustrating the accuracy of TD-DFT predictions. mdpi.com

Reaction Mechanism Studies and Transition State Analysis Using Computational Methods

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, including the elucidation of reaction pathways, the characterization of transition states, and the prediction of selectivity. acs.org

Density Functional Theory (DFT) calculations are frequently employed to map the potential energy surface of a reaction, identifying intermediates and transition states that connect reactants to products. acs.org By calculating the energies of these stationary points, the energy barriers (activation energies) for different reaction steps can be determined. acs.org This information is crucial for understanding the feasibility and kinetics of a reaction.

For instance, in the synthesis of 1,8-naphthyridines via the Friedländer reaction, DFT calculations were used to propose a plausible reaction mechanism. acs.orgnih.gov The calculations helped to elucidate the role of the catalyst and solvent in the reaction and determined the energy barriers for key transition states. acs.orgnih.gov In one study, the energy barriers for the final aromatization steps were found to be surprisingly low, suggesting a favorable energetic pathway for product formation. acs.org Similarly, in the synthesis of other naphthyridine derivatives, DFT calculations have been used to study the relative energies of intermediates and transition states, providing insights into the reaction mechanism. niscpr.res.in

Computational methods are also instrumental in understanding and predicting the regioselectivity and stereoselectivity of chemical reactions. acs.org By comparing the activation energies of different possible reaction pathways leading to various regioisomers or stereoisomers, the most likely outcome can be predicted.

In the context of naphthyridine synthesis, computational studies have been used to explore regioselectivity. For example, a study on the alkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one to form pyrimido[4,5-b] researchgate.netmdpi.comnaphthyridine derivatives utilized DFT calculations to determine the total energies of different regioisomers, thereby predicting the most stable product. rsc.org

Regarding stereoselectivity, computational analysis can reveal the subtle non-covalent interactions, such as CH–π interactions, that often govern the stereochemical outcome of a reaction. acs.org While specific studies on the stereoselectivity of this compound were not found, the principles are broadly applicable. For example, in the aza-Diels-Alder reaction for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives, computational studies have shown that the reaction proceeds in a regio- and stereoselective manner through specific endo intermediates. mdpi.com Similarly, DFT studies have been used to understand the stereoselectivity in various other reactions involving heterocyclic compounds. acs.orgpku.edu.cn

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the dynamic behavior and stability of molecules over time. ub.edu

MD simulations can provide insights into the flexibility and conformational preferences of molecules like this compound and its derivatives. These simulations model the atomic motions of a molecule over a period, offering a view of its dynamic behavior. For instance, preliminary MD simulations have suggested that functionalizing the C(2) position of this compound with PEGylated groups could enhance aqueous solubility and biodistribution. vulcanchem.com

Conformational analysis, often performed in conjunction with NMR spectroscopy and computational methods, helps to identify the stable conformations of a molecule and the energy barriers between them. nih.gov For certain 1,2,3,4-tetrahydrobenzo[b] researchgate.netmdpi.comnaphthyridine derivatives, the appearance of extra peaks in NMR spectra was attributed to the presence of equilibrating rotamers. nih.gov This phenomenon highlights the conformational flexibility of the naphthyridine scaffold. In another example, computational simulations of 5-methyl-1,3-oxathiane, a related heterocyclic compound, revealed multiple pathways for interconversion between chair conformers, identifying various transition states and flexible forms. researchgate.net Such analyses are crucial for understanding how the three-dimensional structure of a molecule can influence its properties and interactions. The conformation of a molecule can be influenced by factors such as steric hindrance and solvent effects.

Biological Activity and Mechanistic Insights of 5 Methyl 1,6 Naphthyridine Analogs

Interaction with Biological Macromolecules and Specific Targets (excluding human clinical trials)

Derivatives of the 5-methyl-1,6-naphthyridine scaffold have been investigated for their interactions with a variety of biological macromolecules, demonstrating a broad range of activities primarily centered on enzyme inhibition and receptor antagonism. These interactions are foundational to their potential therapeutic applications.

Analogs of this compound have demonstrated significant inhibitory activity against several key protein kinases and enzymes involved in cellular signaling and neurotransmission.

Rational drug design has led to the identification of 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.govmedscape.commdpi.com Similarly, novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in the development of certain cancers. nih.govresearchgate.net One promising compound from this series, 19g, showed excellent kinase selectivity. nih.govresearchgate.net Further research into the 1,6-naphthyridine (B1220473) core found it to be a more promising structure for c-Met kinase inhibition compared to the isomeric 1,5-naphthyridine (B1222797) core. nih.gov

Beyond kinase inhibition, benzo[b] acs.orgmdpi.comnaphthyridine derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B). mdpi.com Specifically, 2-methyl-1-phenylethynyl-tetrahydrobenzo[b] acs.orgmdpi.comnaphthyridine analogs showed inhibitory potency in the low micromolar range, with the 1-(2-(4-fluorophenyl)ethynyl) analog achieving an IC50 of 1.35 μM. mdpi.com Additionally, 1,6-naphthyridin-2(1H)-ones are recognized as novel and potent inhibitors of cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase III (PDE III). nih.gov

In the realm of receptor antagonism, a tetracyclic analog, (+)-cis-4,5,7a,8,9,10,11,11a-Octahydro-7H-10-methylindolo[1,7-bc] nih.govmdpi.com-naphthyridine, has been identified as a 5-HT2C/2B receptor antagonist with low affinity for the 5-HT2A receptor. acs.org

Table 1: Enzyme and Receptor Targets of 1,6-Naphthyridine Analogs

| Target Enzyme/Receptor | Derivative Series | Key Findings | Reference(s) |

|---|---|---|---|

| PI3K/mTOR | 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one | Identified as potent dual inhibitors through rational design. | nih.govmedscape.com |

| FGFR4 | 1,6-naphthyridine-2-one | Developed as potent and selective inhibitors; compound 19g showed excellent kinase selectivity. | nih.govresearchgate.net |

| c-Met Kinase | 1,6-naphthyridine derivatives | The 1,6-naphthyridine scaffold is a more promising core for inhibition than 1,5-naphthyridine. | nih.gov |

| MAO-B | 2-methyl-1-phenylethynyl-tetrahydrobenzo[b] acs.orgmdpi.comnaphthyridines | Showed potency in the low micromolar range (e.g., analog 5g, IC50 = 1.35 μM). | mdpi.com |

| cAMP PDE III | 1,6-naphthyridin-2(1H)-ones | Novel class of inhibitors; several C(5)-substituted analogs were more potent than milrinone. | nih.gov |

| 5-HT2C/2B Receptors | (+)-cis-4,5,7a,8,9,10,11,11a-Octahydro-7H-10-methylindolo[1,7-bc] nih.govmdpi.com-naphthyridine | Acts as an antagonist with low affinity for the 5-HT2A receptor. | acs.org |

The planar aromatic structure of the naphthyridine ring system is conducive to interactions with nucleic acids. Certain analogs of 1,6-naphthyridine have been shown to bind to DNA, primarily through intercalation and inhibition of enzymes that maintain DNA topology.

For instance, dibenzo[c,h] acs.orgmdpi.comnaphthyridines, which are structurally related to the indenoisoquinoline class of topoisomerase I (Top1) inhibitors, were designed to understand the forces stabilizing drug-Top1-DNA ternary complexes. acs.org These compounds were found to be potent Top1 inhibitors, inducing unique DNA cleavage patterns. acs.org Some naphthyridine derivatives, such as vosaroxin, are known to inhibit topoisomerase II, contributing to their anticancer activity. nih.gov The marine natural product aaptamine, which has a benzo[de] acs.orgmdpi.comnaphthyridine core, is believed to exert its cytotoxic effects through DNA intercalation. nih.gov Its interaction with calf thymus DNA showed a binding affinity comparable to other known DNA intercalators. nih.gov Furthermore, some 1,8-naphthyridine (B1210474) derivatives like enoxacin (B1671340) function by blocking bacterial DNA replication through the inhibition of DNA gyrase. mdpi.com

A significant focus of research on 1,6-naphthyridine analogs has been their ability to modulate critical cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. nih.govacs.org

The identification of 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent dual inhibitors of PI3K and mTOR underscores the potential of this scaffold to target this pathway. nih.govmdpi.com Inhibition of this pathway is a major approach in cancer therapy. nih.gov Further studies on benzo[h] acs.orgmdpi.comnaphthyridin-2(1H)-one analogs, such as Torin2, have yielded potent and selective mTOR inhibitors that demonstrate a significant separation in activity against PI3K, offering a more targeted approach. acs.org Molecular docking studies of these benzo[h] acs.orgmdpi.comnaphthyridin-2(1H)-one analogs have been used to explore their binding conformations with key amino acid residues in the mTOR kinase domain. ijpsonline.com

In addition to the PI3K/mTOR pathway, 1,6-naphthyridine-2-one derivatives that inhibit FGFR4 have been shown to disrupt the phosphorylation of FGFR4 and its downstream signaling proteins, which are mediated by FGF18 and FGF19. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the 1,6-naphthyridine scaffold. Research has focused on modifying the core structure and its substituents to enhance potency and selectivity. nih.govnih.gov

Systematic modifications of the 1,6-naphthyridine core and the methyl group at the C-5 position have yielded important insights into their biological activity.

For a series of 1,6-naphthyridin-2(1H)-one analogs acting as cAMP PDE III inhibitors, the C-5 methyl group was found to be important for activity. nih.gov Its complete removal or relocation to the C-3 or C-7 positions resulted in diminished activity. nih.gov However, substitution at the C-5 position with a wide variety of other groups led to an improvement in enzyme inhibition, with some analogs being more potent than the reference drug milrinone. nih.gov

In contrast, for a different series of cytotoxic naphthyridine derivatives, methyl substitution at the C-6 or C-7 positions resulted in greater potency against several human cancer cell lines than substitution at the C-5 position. nih.gov Compounds with two methyl groups at both the C-5 and C-7 positions, or with no methyl groups at C-5, C-6, or C-7, were found to be significantly less active. nih.gov

Table 2: Summary of Structure-Activity Relationships for 1,6-Naphthyridine Derivatives

| Position of Modification | Effect on Biological Activity | Target/Activity | Reference(s) |

|---|---|---|---|

| C-5 Methyl Group | Removal or shift to C-3/C-7 reduces activity. | cAMP PDE III Inhibition | nih.gov |

| C-5 Position | Substitution with various other groups improves activity. | cAMP PDE III Inhibition | nih.gov |

| C-5 Methyl Group | Substitution at C-5 is less effective than at C-6 or C-7. | Cytotoxicity | nih.gov |

| C-6 / C-7 Positions | Methyl substitution is more potent than at C-5. | Cytotoxicity | nih.gov |

| C-5 and C-7 Positions | Dual methyl substitution leads to substantially less activity. | Cytotoxicity | nih.gov |

| C-3 Position | Substitution diminishes activity. | cAMP PDE III Inhibition | nih.gov |

| N-1 Position | N-methylation results in a dramatic loss of activity. | cAMP PDE III Inhibition | nih.gov |

Through computational studies like three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, key pharmacophoric features have been identified. For a series of cytotoxic naphthyridine derivatives, 3D-QSAR contour maps indicated that the C-1 NH group, the C-4 carbonyl group of the naphthyridine ring, and a naphthyl ring at the C-2 position were critical for activity against human cervical, leukemia, and prostate cancer cell lines. nih.gov

For benzo[h] acs.orgmdpi.comnaphthyridin-2(1H)-one analogs designed as mTOR inhibitors, 3D-QSAR models highlighted that electrostatic, hydrophobic, and hydrogen bond donor fields have crucial effects on their biological activity. ijpsonline.com These models provide a theoretical basis for designing new derivatives with improved inhibitory potential. ijpsonline.com The development of pharmacophore models is a key tool in the discovery of new drugs based on the naphthyridine scaffold. mdpi.com

Computational Approaches to Biological Activity

Computational methods are instrumental in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity of compounds and elucidate their mechanisms of action. For this compound and its analogs, these approaches have been pivotal in identifying potential therapeutic targets and optimizing lead compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is widely used to screen large libraries of compounds against a known target structure, a process known as virtual screening.

Virtual screening has been successfully employed to identify potential targets for naphthyridine-containing compounds. For instance, a virtual screening protocol was used to identify dual-target inhibitors of β-secretase 1 (BACE-1) and glycogen (B147801) synthase kinase 3β (GSK-3β), both implicated in Alzheimer's disease, by screening for fragments that could form key hydrogen bonds in the active sites of both enzymes. researchgate.net Similarly, virtual screening of natural product databases has been used to identify potential inhibitors of specific enzymes. researchgate.net In one study, a combined virtual screening approach identified novel dual-target inhibitors for ATM and HDAC2. researchgate.net

For the broader class of 1,6-naphthyridines, docking studies have been crucial. In the development of inhibitors for the mechanistic target of rapamycin (mTOR), molecular docking was used to analyze the binding conformations of benzo[h] nih.govnih.govnaphthyridin-2(1H)-one analogs within the mTOR active site. ijpsonline.com These studies help to understand how these compounds interact with key amino acid residues, providing a rationale for their inhibitory activity. ijpsonline.com Likewise, in the search for inhibitors of human cytomegalovirus (HCMV) pUL89 endonuclease, molecular docking was used to corroborate the binding of 8-hydroxy-1,6-naphthyridine-7-carboxamide analogs to the enzyme's active site. nih.gov

The following table summarizes representative molecular docking studies involving naphthyridine analogs:

Table 1: Molecular Docking Studies of Naphthyridine Analogs| Compound Class | Target | Key Findings |

|---|---|---|

| Benzo[h] nih.govnih.govnaphthyridin-2(1H)-one analogs | mTOR | Explored binding conformations with key amino acid residues. ijpsonline.com |

| 8-Hydroxy-1,6-naphthyridine-7-carboxamide analogs | HCMV pUL89 endonuclease | Corroborated binding to the active site. nih.gov |

| Benzo[h]- nih.govnih.govnaphthyridine ligands | H3 and 5-HT4 receptors | Confirmed high affinity for both receptors. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to various naphthyridine derivatives to understand the structural requirements for their biological activity. For a series of benzo[h] nih.govnih.govnaphthyridin-2(1H)-one analogs targeting mTOR, CoMFA and CoMSIA models were developed that showed good predictive ability. ijpsonline.com The contour maps generated from these models highlighted the importance of electrostatic, hydrophobic, and hydrogen bond donor fields for biological activity. ijpsonline.com

Similarly, 3D-QSAR models were developed for naphthyridine derivatives with cytotoxic activity against several human cancer cell lines, including HeLa, HL-60, and PC-3. nih.gov The resulting CoMSIA models demonstrated high predictive accuracy and the contour maps suggested that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, as well as the C-2 naphthyl ring, were crucial for cytotoxicity. nih.gov Furthermore, a 3D-QSAR study on 1,6-naphthyridine and pyridopyrimidine analogues as VEGFR-2 inhibitors also yielded predictive CoMFA and CoMSIA models, with the contour maps providing insights for designing more potent inhibitors. japsonline.com